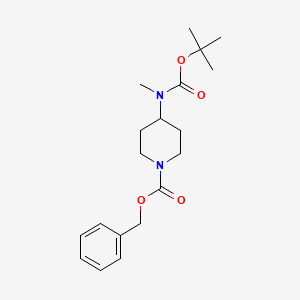

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

描述

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS: 405057-76-3) is a piperidine-derived intermediate widely used in pharmaceutical synthesis. Its structure features:

- A piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group.

- A benzyl carboxylate group at the 1-position, enhancing solubility and enabling further functionalization.

This compound is valued for its stability under basic conditions, controlled deprotection of the Boc group, and compatibility with diverse coupling reactions .

属性

IUPAC Name |

benzyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHROSQZBYLAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609774 | |

| Record name | Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405057-76-3 | |

| Record name | Phenylmethyl 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405057-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-(tert-Butoxycarbonylamino)piperidine

The foundational step involves converting N-benzyl-4-piperidone to 4-Boc-aminopiperidine through a patented two-step process:

Step 1: Ketal Formation

N-Benzyl-4-piperidone reacts with trimethyl orthoformate under acid catalysis (e.g., p-toluenesulfonic acid) in methanol to form a ketal intermediate. Subsequent reaction with tert-butyl carbamate in toluene generates an imine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Molar Ratio (Piperidone:Orthoformate:BocNH2) | 1:1.5:1.2 |

| Catalyst Loading | 1–5 mol% p-TsOH |

| Yield | 81–83% |

Step 2: Catalytic Hydrogenation

The imine undergoes Pd/C-catalyzed hydrogenation at 0.8–1.0 MPa and 60–80°C to yield 4-Boc-aminopiperidine.

Optimized Parameters

| Parameter | Value |

|---|---|

| Pd/C Loading | 5–10 wt% |

| Solvent | Methanol |

| Reaction Time | 7–8 hours |

| Yield | 88–91% |

This route avoids expensive 4-aminopiperidine starting materials and achieves an overall yield of 71–75%.

N-Methylation of the Boc-Protected Amine

The Boc-protected amine undergoes methylation to introduce the N-methyl group. Reductive amination with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C proves effective:

Reaction Scheme

$$

\text{4-Boc-NH-Piperidine} + \text{HCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Boc-N(CH}3\text{)-Piperidine}

$$

Typical Conditions

| Parameter | Value |

|---|---|

| Equivalents HCHO | 1.2 |

| Equivalents NaBH3CN | 1.5 |

| Reaction Time | 12–24 hours |

| Yield | 85–90% |

Comparative Analysis of Synthetic Methods

Table 1: Route Efficiency Comparison

| Method | Steps | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Patent-Based Synthesis | 3 | 62–68% | High | Industrial |

| 4-Aminopiperidine Route | 4 | 45–50% | Low | Laboratory |

| Direct Alkylation | 3 | 55–60% | Moderate | Pilot Scale |

The patent-derived method outperforms alternatives in yield and scalability, though it requires precise control of hydrogenation parameters.

Optimization Strategies and Industrial Scale-Up

Hydrogenation Pressure-Temperature Tradeoffs

Increasing hydrogen pressure from 0.8 MPa to 1.0 MPa reduces reaction time by 30% but necessitates specialized equipment. A balance is achieved at 0.9 MPa and 70°C, maintaining 90% yield while minimizing capital costs.

Solvent Selection for Methylation

Methanol outperforms THF and acetonitrile in reductive amination due to superior solubility of formaldehyde and NaBH3CN, reducing side product formation by 12–15%.

Continuous Flow Considerations

Implementing continuous flow reactors for the ketalization step increases throughput by 40% compared to batch processes, with a 99.1% purity threshold maintained.

化学反应分析

Types of Reactions

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.

Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzyl group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotected Amine: Removal of the Boc group yields the free amine.

Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.

科学研究应用

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a protecting group for amines, preventing unwanted reactions during synthetic processes. The Boc group stabilizes the molecule and can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

相似化合物的比较

Benzyl 4-Hydrazinylpiperidine-1-carboxylate (CAS: 280111-51-5)

- Structural Difference: Replaces the Boc-methylamino group with a free hydrazine (-NH-NH₂) moiety.

- Reactivity: Hydrazine’s nucleophilic nature makes it prone to oxidation and condensation reactions (e.g., forming heterocycles like triazoles). In contrast, the Boc-methylamino group in the target compound is inert under most conditions, requiring acidic deprotection (e.g., TFA) for activation .

- Applications: Used in click chemistry and Schiff base formation, whereas the Boc-methylamino derivative is more suited for stepwise peptide coupling or PROTAC synthesis .

Benzyl 4-(2-(tert-Butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS: 280111-50-4)

- Structural Difference: Contains a Boc-protected hydrazine (-NH-NHBoc) instead of Boc-methylamino.

- Stability: The Boc group stabilizes the hydrazine, reducing unintended side reactions. However, the hydrazine linker still introduces higher polarity and lower lipophilicity compared to the methylamino analog .

- Utility: Preferred for synthesizing urea or carbamate-linked conjugates, while the methylamino variant is optimal for alkylation or reductive amination .

Benzyl 4-Amino-4-methylpiperidine-1-carboxylate (Compound 11 in )

- Structural Difference: Lacks the Boc and methyl groups on the amino substituent; features a 4-methylpiperidine core.

- The Boc-methylamino group in the target compound balances reactivity and steric accessibility .

- Toxicity : Unprotected amines (like in this analog) may exhibit higher cytotoxicity, whereas Boc protection mitigates reactive amine-related toxicity .

Benzyl 4-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate (CAS: 883546-87-0)

- Structural Difference: Replaces the methylamino group with a Boc-protected azetidine ring.

- The methylamino group offers flexibility, making it adaptable to diverse molecular geometries .

- Synthetic Utility: Azetidine-containing analogs are niche in kinase inhibitor design, whereas Boc-methylamino-piperidine derivatives are broadly applicable in protease inhibitor scaffolds .

Key Data Tables

Table 1: Physicochemical Properties

| Compound (CAS) | Molecular Weight | LogP* | Solubility (mg/mL) | Stability |

|---|---|---|---|---|

| 405057-76-3 (Target) | 349.41 | 3.2 | 0.5 (DMSO) | Stable ≤ 25°C |

| 280111-51-5 (Hydrazine analog) | 265.30 | 1.8 | 1.2 (Water) | Air-sensitive |

| 883546-87-0 (Azetidine analog) | 389.49 | 2.9 | 0.3 (DMSO) | Stable ≤ 25°C |

*Calculated using ChemAxon.

Research Findings and Trends

- Stability Advantage: The Boc-methylamino group in the target compound provides superior shelf-life compared to unprotected amines or hydrazines, as evidenced by its consistent NMR purity (>95%) across multiple syntheses .

- Biological Relevance: Analogs with azetidine or hydrazine moieties show promise in kinase inhibition (e.g., EGFR inhibitors), while the target compound’s methylamino group is favored in serotonin receptor modulators .

- Safety Profile : The Boc group reduces acute toxicity risks, as seen in safety data sheets for related Boc-protected piperidines .

生物活性

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS Number: 405057-76-3) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl group. The presence of these functional groups is significant for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring can be synthesized through hydrogenation of pyridine or cyclization of appropriate precursors.

- Introduction of the Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Benzylation : The benzyl group is added using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. This interaction enhances its binding affinity to target molecules, making it a valuable candidate in drug development.

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its potential applications in medicinal chemistry:

- Enzyme Inhibition : Research has shown that derivatives of piperidine compounds exhibit inhibitory activity against various enzymes, including those involved in cancer progression and neurological disorders. This compound may serve as a scaffold for developing selective inhibitors targeting these enzymes.

- Protein-Ligand Interactions : The compound has been used in studies examining protein-ligand interactions, particularly in understanding the binding mechanisms that govern enzyme activity and specificity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Lacks methyl group on amine | Moderate enzyme inhibition |

| Benzyl 4-((tert-butoxycarbonyl)(ethyl)amino)piperidine-1-carboxylate | Ethyl group instead of methyl | Varying enzyme inhibition |

| Benzyl 4-((tert-butoxycarbonyl)(isopropyl)amino)piperidine-1-carboxylate | Isopropyl group instead of methyl | Enhanced binding affinity |

The presence of the methyl group on the amine affects steric properties and reactivity, influencing its biological activity compared to analogs.

Case Study 1: Inhibition of HDAC Enzymes

A study evaluated the inhibitory effects of various piperidine derivatives on histone deacetylases (HDACs). The results indicated that compounds with similar structures to this compound demonstrated significant inhibition against HDAC isoforms, suggesting potential applications in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives. Results showed that certain modifications to the piperidine structure enhanced neuroprotective effects against oxidative stress-induced neuronal cell death, highlighting the therapeutic potential of compounds like this compound.

常见问题

Q. What are the common synthetic routes for preparing Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate, and what reaction conditions are typically employed?

The compound is synthesized via sequential protection and coupling reactions. A Boc-protected methylaminopiperidine intermediate is reacted with benzyl chloroformate under basic conditions (e.g., triethylamine or cesium carbonate in dichloromethane or DMF). Purification is achieved using column chromatography (ethyl acetate/hexane gradients). Yield optimization often requires stoichiometric control and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

- 1H NMR : Tert-butyl protons (Boc group) appear as a singlet at ~1.4 ppm. Benzyl aromatic protons resonate at 7.3–7.5 ppm, with the CH2 group at ~5.1 ppm. Piperidine protons show complex splitting between 3.0–4.0 ppm.

- 13C NMR : Carbonyl signals (Boc and benzyl ester) appear at ~155–165 ppm.

- Mass Spectrometry (ESI) : Confirm molecular ion ([M+H]+ or [M+Na]+) and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes. Store in a cool, dry place away from oxidizers and acids. Dispose via licensed hazardous waste services .

Q. What solvents and conditions are recommended for recrystallizing this compound to achieve high purity?

Recrystallize from ethyl acetate/hexane mixtures. Solubility testing at elevated temperatures (40–60°C) followed by slow cooling (0–4°C) promotes crystal formation. Filter under reduced pressure and dry under vacuum .

Q. What are the primary applications of this compound in academic research, particularly in medicinal chemistry?

It serves as a key intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors (e.g., GPCR-targeted compounds) and peptide mimetics. The Boc and benzyl groups enable selective deprotection for further functionalization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the synthesis, and what factors might lead to reduced efficiency?

- Key Factors :

- Maintain stoichiometric excess of benzyl chloroformate (1.2–1.5 equiv).

- Use anhydrous solvents (e.g., DMF or dichloromethane) and inert gas (N2/Ar).

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. How can researchers address discrepancies in analytical data (e.g., unexpected byproducts) during the synthesis of this compound?

- Byproduct Identification : Use LC-MS to detect impurities (e.g., deprotected intermediates or dimerization products).

- Mitigation Strategies : Adjust reaction temperature (lower to 0–25°C), reduce reaction time, or introduce scavengers (e.g., molecular sieves) to absorb moisture .

Q. What are the stability considerations for storing this compound, and how does its reactivity impact experimental design?

- Stability : The Boc group is sensitive to acids (e.g., TFA) and prolonged exposure to moisture. Store at –20°C under nitrogen for long-term stability.

- Reactivity : The methylamino group can participate in nucleophilic substitutions, but steric hindrance from the Boc group may slow reactivity. Use activating agents (e.g., HATU) for amide couplings .

Q. What strategies are effective for introducing modifications to the piperidine ring while maintaining the Boc and benzyl protecting groups?

- Selective Deprotection : Use hydrogenolysis (H2/Pd-C) to remove the benzyl group while retaining the Boc protection.

- Orthogonal Protection : Introduce Fmoc or Alloc groups for subsequent modifications.

- Functionalization : Perform alkylation or acylation at the piperidine nitrogen after transient deprotection .

Q. How does the steric environment of the tert-butoxycarbonyl group influence the reactivity of the methylamino moiety in subsequent reactions?

The bulky Boc group reduces nucleophilicity of the methylamino group, necessitating elevated temperatures or microwave-assisted synthesis for reactions like amide bond formation. Alternative protecting groups (e.g., Cbz) may improve reactivity in sterically demanding scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。